Diethyl isobutylphosphonate

概要

説明

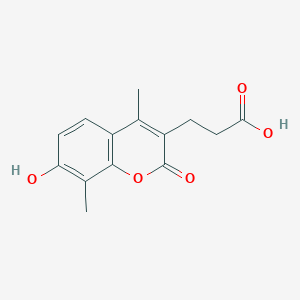

Diethyl isobutylphosphonate is a chemical compound with the molecular formula C8H19O3P . It is also known by other names such as 1-diethoxyphosphoryl-2-methylpropane and Diethyl-2-butylphosphonate .

Synthesis Analysis

The synthesis of this compound involves chemoselective activation with triflic anhydride . This method enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles . Another synthetic pathway was proposed which significantly improves the overall yield of the final product .Molecular Structure Analysis

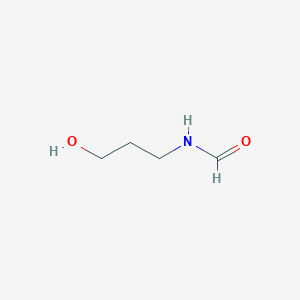

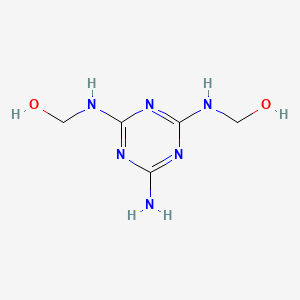

The molecular structure of this compound consists of a total of 30 bonds. There are 11 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, and 1 phosphonate .Chemical Reactions Analysis

The chemical reactions of this compound involve a microwave-assisted BTMS (MW-BTMS) dealkylation of phosphonate alkyl esters . This method dramatically accelerates quantitative silyldealkylation compared to BTMS with conventional heating and is highly chemoselective .Physical and Chemical Properties Analysis

This compound has a molecular weight of 194.21 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 6 . Its Exact Mass and Monoisotopic Mass are 194.10718146 g/mol .科学的研究の応用

Solid Electrolyte in Storage and Light Harvesting Devices

Diethyl(methyl)(isobutyl)phosphonium hexafluorophosphate has been identified as an organic ionic plastic crystal with potential applications as a solid electrolyte in storage and light-harvesting devices. Molecular dynamics simulations of this material reveal structural and dynamic properties significant for these applications, including various phase transitions at different temperatures (Carignano, 2013).

Corrosion Inhibition

Research on α-aminophosphonates, including diethyl derivatives, has shown their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, which is useful for industrial pickling processes. Studies combining experimental and theoretical approaches indicate these compounds act as mixed-type inhibitors and adhere to metal surfaces, offering significant protection against corrosion (Gupta et al., 2017).

Flame Retardant for Cotton Fabric

Investigations into the thermal decomposition of cotton fabric treated with piperazine-phosphonates derivatives, such as diethyl 4-methyl piperazin-1-ylphosphoramidate, have revealed their potential as flame retardants. The study of these derivatives on cotton fabric helps understand their mechanism of action in enhancing fire resistance (Nguyen et al., 2014).

Organic Ionic Plastic Crystal Research

The study of diethyl(methyl)(isobutyl)phosphonium hexafluorophosphate through molecular dynamics simulations has provided insights into the interrelations between structures, transport mechanisms, and phase transitions. This research is valuable for understanding molecular motions in different phases of organic ionic plastic crystals (Chen et al., 2013).

Anticancer Research

A study on diethyl [(3‐phenoxy‐2‐oxo‐4‐phenyl‐azetidin‐1‐yl)‐phenyl‐methyl]‐phosphonate demonstrated its potential as an anticancer agent, especially in anti-leukemic activity. The compound showed promising results in inducing cell differentiation and apoptosis in acute promyelocytic leukemia cells (Mohammadi et al., 2019).

Anticorrosion Properties

Research on diethyl (phenylamino) methyl) phosphonate derivatives has highlighted their structural and anticorrosion properties. These compounds have been successfully tested as corrosion inhibitors of carbon steel in hydrochloric acid, with studies correlating their efficacy with their chemical structure (Moumeni et al., 2020).

作用機序

Target of Action

Diethyl isobutylphosphonate primarily targets Diacylglycerol acyltransferase/mycolyltransferase Ag85C in Mycobacterium tuberculosis and Cholinesterase in humans . These proteins play crucial roles in the metabolism of their respective organisms. Ag85C is responsible for the high affinity of mycobacteria to fibronectin, a large adhesive glycoprotein, which facilitates the attachment of M.tuberculosis to murine alveolar macrophages . Cholinesterase, on the other hand, is an essential enzyme in humans that hydrolyzes the neurotransmitter acetylcholine .

Mode of Action

It is known that phosphonates mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . This suggests that this compound may interact with its targets by inhibiting their enzymatic activity, leading to changes in the metabolic processes they are involved in .

Biochemical Pathways

Phosphonates are known to be involved in various biological pathways due to their structural resemblance to phosphates . They can potentially inhibit metabolic enzymes, affecting the pathways these enzymes are involved in .

Result of Action

Given its potential inhibitory effects on metabolic enzymes, it could lead to changes in the metabolic processes of the organisms it targets .

Action Environment

Factors such as temperature, ph, and the presence of other substances could potentially affect its action .

生化学分析

Molecular Mechanism

It’s known that phosphonates can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Transport and Distribution

Studies on similar compounds suggest that it could interact with various transporters or binding proteins .

特性

IUPAC Name |

1-diethoxyphosphoryl-2-methylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O3P/c1-5-10-12(9,11-6-2)7-8(3)4/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVBQQBRIUYFSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(C)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348592 | |

| Record name | diethyl isobutylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50655-63-5 | |

| Record name | diethyl isobutylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate](/img/structure/B3053001.png)

![[4-(2-Methylphenyl)phenyl]acetic acid](/img/structure/B3053004.png)